6-Fluorothieno[3,2-d]pyrimidine-2,4-diol
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Overview
Description
6-Fluorothieno[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluorothieno[3,2-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
6-Fluorothieno[3,2-d]pyrimidine-2,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2) . These interactions disrupt the metabolic pathways essential for cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d]pyrimidine-2,4-diol
- 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol
- Thieno[3,4-b]pyridine derivatives
Uniqueness
6-Fluorothieno[3,2-d]pyrimidine-2,4-diol is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Compared to other similar compounds, it exhibits higher potency in inhibiting specific enzymes and has a broader range of biological activities .
Properties
Molecular Formula |
C6H3FN2O2S |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
6-fluoro-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3FN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11) |
InChI Key |
SDXFTLOQHRSZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1NC(=O)NC2=O)F |
Origin of Product |
United States |
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